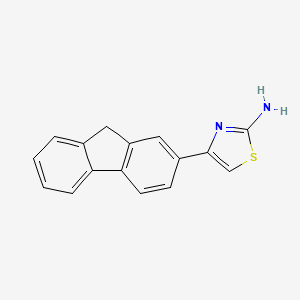

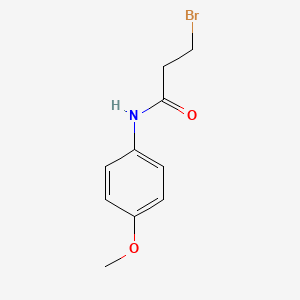

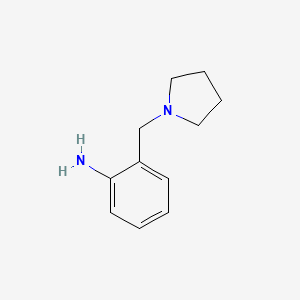

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a benzoimidazole moiety and a pentanoic acid derivative. These compounds are of interest due to their potential biological activities, particularly as inhibitors of nitric oxide synthases (NOS) and in the

Applications De Recherche Scientifique

Antimicrobial Activity

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid and its derivatives have shown promising results in antimicrobial activities. A study synthesized various derivatives of this compound and evaluated their efficacy against a range of bacteria and fungi. The compounds were effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Inhibition of Nitric Oxide Synthases

Derivatives of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid have been used in designing more potent inhibitors of nitric oxide synthases. These compounds, particularly the 2-amino-5-azolylpentanoic acids, showed significant inhibitory properties against various isoforms of nitric oxide synthase (Ulhaq et al., 1998).

Synthesis of Metal–Organic Frameworks

Mixed derivatives of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, specifically involving tetrazole ligands, have been used to synthesize metal–organic frameworks. These frameworks demonstrated high chemical stability and notable CO2 uptake capacity, indicating potential application in environmental and industrial processes (Tang et al., 2017).

Corrosion Inhibition

Some derivatives of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, particularly those involving 1,3,4-oxadiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid. These compounds formed protective layers on the steel surface, effectively inhibiting corrosion (Ammal et al., 2018).

Safety And Hazards

The safety information for “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” indicates that it is an eye irritant (Hazard Statements H319). Precautionary Statements include P305 (IF IN EYES), P351 (Rinse cautiously with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Orientations Futures

Propriétés

IUPAC Name |

5-(2-ethylbenzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-12-15-10-6-3-4-7-11(10)16(12)13(17)8-5-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPQFTVCHKZSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355606 |

Source

|

| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

CAS RN |

380491-73-6 |

Source

|

| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.